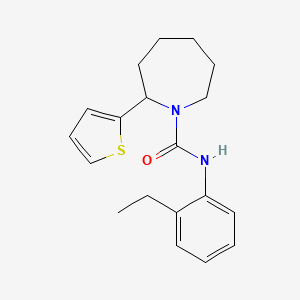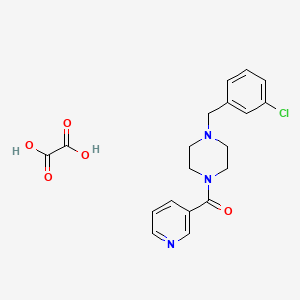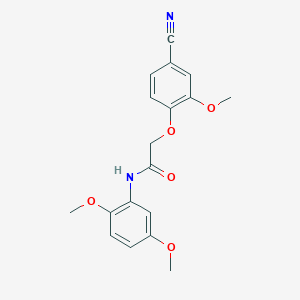![molecular formula C13H18ClNOS B4976379 N-[2-(tert-butylthio)ethyl]-4-chlorobenzamide](/img/structure/B4976379.png)
N-[2-(tert-butylthio)ethyl]-4-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(tert-butylthio)ethyl]-4-chlorobenzamide, commonly known as TBE-4-CA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of TBE-4-CA is not yet fully understood. However, it is believed that TBE-4-CA exerts its anti-cancer effects through the inhibition of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression regulation. By inhibiting HDACs, TBE-4-CA can alter the expression of various genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects
TBE-4-CA has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and alteration of gene expression. Additionally, TBE-4-CA has been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TBE-4-CA is its specificity towards cancer cells, which minimizes the risk of adverse effects on healthy cells. Additionally, TBE-4-CA has been shown to have a potent anti-cancer effect, making it a promising candidate for cancer therapy. However, one of the main limitations of TBE-4-CA is its low solubility in water, which may hinder its clinical application.
Zukünftige Richtungen
There are several future directions for TBE-4-CA research. One area of interest is the development of TBE-4-CA derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of TBE-4-CA and its potential therapeutic applications in various diseases. Finally, the development of TBE-4-CA-based drug delivery systems may enhance its clinical efficacy and reduce the risk of adverse effects.
Conclusion
In conclusion, TBE-4-CA is a synthetic compound with promising potential for cancer therapy and other disease applications. Its specificity towards cancer cells and potent anti-cancer effects make it an attractive candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
TBE-4-CA is synthesized through a multi-step process that involves the reaction of tert-butylthiol with 4-chlorobenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with ethylenediamine. The final product is obtained through purification and crystallization processes.
Wissenschaftliche Forschungsanwendungen
TBE-4-CA has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, TBE-4-CA has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, TBE-4-CA has been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNOS/c1-13(2,3)17-9-8-15-12(16)10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGAYZUOUMEDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N'-[(2-bromo-1-methylcyclopropyl)carbonyl]-1-methylcyclopropanecarbohydrazide](/img/structure/B4976296.png)
![(3-amino-6-heptylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B4976300.png)

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide](/img/structure/B4976306.png)
![5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4976309.png)

![phenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate](/img/structure/B4976339.png)

![N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4976349.png)




![diethyl [4-(2,3-dimethylphenoxy)butyl]malonate](/img/structure/B4976384.png)